molecular formula C12H10BrNO B12592632 N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide CAS No. 646029-22-3

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide

Cat. No.: B12592632
CAS No.: 646029-22-3
M. Wt: 264.12 g/mol
InChI Key: UZAHPOABCNGAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide is an organic compound that features a bromophenyl group attached to a prop-2-enamide structure

Properties

CAS No.

646029-22-3

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-ethynylprop-2-enamide

InChI

InChI=1S/C12H10BrNO/c1-3-12(15)14(4-2)9-10-7-5-6-8-11(10)13/h2-3,5-8H,1,9H2

InChI Key

UZAHPOABCNGAQY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1Br)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzylamine with propargyl bromide under basic conditions to form the intermediate N-[(2-Bromophenyl)methyl]prop-2-yn-1-amine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it valuable for the preparation of more complex molecules. For instance, it can be oxidized to yield corresponding oxides or reduced to form its reduced forms.

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Properties : Research indicates potential anticancer activity, with mechanisms involving the inhibition of specific cancer cell lines. Further studies are required to elucidate the exact pathways involved.

Molecular Imprinting Polymers

One notable application of this compound is in the fabrication of molecularly imprinted polymers (MIPs) . A study demonstrated that this compound could be used to create MIPs with high selectivity for biomolecules such as tyramine and L-norepinephrine. The imprinted polymer showed an imprinting factor of 2.47 for tyramine, indicating a strong affinity for the target analyte compared to non-imprinted polymers .

Biomolecule Imprinting Factor Binding Capacity
Tyramine2.47High
L-Norepinephrine2.50Higher than Tyramine

This application highlights the potential use of this compound in biomedical fields, particularly in developing selective sorbents for drug detection and analysis.

Drug Development

The compound's structural features suggest it could play a role in drug development processes, particularly in designing drugs targeting specific biological pathways. Its interaction with enzymes or receptors may lead to various biological effects, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Bromophenyl)methyl]-N-methylprop-2-enamide
  • N-[(2-Bromophenyl)methyl]-N-phenylprop-2-enamide

Uniqueness

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H12BrN Molecular Formula \text{C}_{12}\text{H}_{12}\text{Br}\text{N}\quad \text{ Molecular Formula }

This compound features a brominated phenyl group and an ethynyl functional group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with ethynylamine in the presence of suitable catalysts. The reaction conditions often include solvents such as dichloromethane or toluene, and may require heating to facilitate product formation.

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Neurotransmitter Interaction : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially influencing mood and cognition .
  • Anticancer Properties : Research indicates that derivatives of this compound could inhibit the Polycomb Repressive Complex 2 (PRC2), a critical player in cancer cell proliferation and survival. This inhibition can lead to reactivation of tumor suppressor genes .
  • Selectivity Studies : Binding affinity studies have shown that related compounds exhibit selective binding to certain biogenic amines, which could be leveraged for therapeutic applications targeting neurological disorders .

Case Studies

  • Clinical Implications : A case study involving a patient exposed to a structurally similar compound (25I-NBOMe) highlighted the potential for severe neurological effects, including seizures and agitation. This raises concerns about the safety profile of compounds within this chemical class .
  • Toxicological Assessments : Toxicity studies on related compounds have demonstrated varying degrees of adverse effects, emphasizing the need for careful evaluation in clinical settings .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
N-(2-Methoxyphenyl)methylamineNeurotransmitter modulatorInteraction with serotonin receptors
25I-NBOMePsychoactiveAgonist at 5-HT2A receptors
N-(4-Bromophenyl)ethylamineAnticancerPRC2 inhibition leading to gene reactivation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide, and how can side reactions be minimized?

  • Methodology : A two-step approach is recommended:

Esterification : React 2-bromobenzylamine with a propargyl halide (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃) to form the intermediate N-propargyl-2-bromobenzylamine.

Amidation : Treat the intermediate with acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid polymerization. Use triethylamine as a base to scavenge HCl.

  • Minimizing Side Reactions : Control temperature rigorously during amidation to prevent acryloyl chloride decomposition. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should resolve peaks for the bromophenyl group (δ 7.2–7.6 ppm), ethynyl protons (δ 2.5–3.0 ppm), and acrylamide protons (δ 5.5–6.5 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and alkyne carbons (δ ~75–85 ppm).
  • HRMS : Prioritize ESI+ mode to confirm molecular ion [M+H]⁺. Expected m/z: ~292.0 (C₁₂H₁₁BrNO).
  • IR Spectroscopy : Look for stretches at ~2200 cm⁻¹ (C≡C), ~1650 cm⁻¹ (amide C=O), and ~600 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?

  • Methodology :

Crystallization : Grow single crystals via slow evaporation in a DCM/hexane mixture.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELXL for structure solution. Compare bond lengths (e.g., C-Br: ~1.89 Å experimentally vs. 1.92 Å computationally) and torsional angles (e.g., dihedral angle between phenyl and acrylamide groups) to DFT-optimized models. Discrepancies >0.05 Å indicate potential solid-state packing effects .

Q. What strategies are effective in analyzing contradictory solubility data across different solvent systems?

  • Approach :

  • Experimental Design : Measure solubility in polar (e.g., DMSO, MeOH) and nonpolar solvents (e.g., hexane) at 25°C using UV-Vis spectroscopy (λmax ~260 nm).
  • Data Interpretation : Use Hansen solubility parameters (δD, δP, δH) to model interactions. For example, high solubility in DMSO (δP = 18.4 MPa¹/²) suggests polar interactions dominate. Contradictions may arise from solvent impurities or kinetic vs. thermodynamic solubility differences .

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

  • Techniques :

  • Quench-LC/MS : Add excess water to quench the reaction at timed intervals. Analyze intermediates via LC/MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient).
  • Isolation : Use flash chromatography (silica gel, ethyl acetate gradient) to isolate intermediates. Confirm structures via 2D NMR (COSY, HSQC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.